3-(3-Chloro-benzenesulfonylamino)-benzoic acid
Description
3-(3-Chloro-benzenesulfonylamino)-benzoic acid (CAS: 306955-84-0) is a benzoic acid derivative featuring a 3-chlorophenylsulfonamide group at the third position of the benzene ring. This compound is primarily utilized in pharmaceutical and materials research due to its sulfonamide moiety, which is known for biological activity, particularly in enzyme inhibition (e.g., carbonic anhydrases) . Related synthetic routes for analogous sulfonamides involve converting benzoic acids to sulfamoyl derivatives via chlorosulfonic acid and ammonium hydroxide .
Properties
IUPAC Name |
3-[(3-chlorophenyl)sulfonylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO4S/c14-10-4-2-6-12(8-10)20(18,19)15-11-5-1-3-9(7-11)13(16)17/h1-8,15H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APBOVLPLJFJSRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=CC=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70429123 | |
| Record name | 3-(3-chloro-benzenesulfonylamino)-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70429123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
749884-42-2 | |
| Record name | 3-(3-chloro-benzenesulfonylamino)-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70429123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-(3-Chloro-benzenesulfonylamino)-benzoic acid, with the molecular formula C₁₃H₁₀ClN₁O₃S, is an aromatic organic compound that has garnered attention in medicinal chemistry due to its potential bioactive properties. Its structure features two benzene rings connected by an amide bond, with one ring containing a chlorine substituent and the other a sulfonylamino group. This unique configuration suggests possible interactions with biological targets, particularly in inflammation and microbial resistance pathways.
- Molecular Formula : C₁₃H₁₀ClN₁O₃S
- Molecular Weight : 295.74 g/mol
- CAS Number : 78922-04-0
The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide moiety is known for its ability to inhibit dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis, which may contribute to its antimicrobial properties .
Inhibition Studies
Research indicates that compounds with similar structures often exhibit inhibitory effects on various enzymes. For instance, sulfonamides are competitive inhibitors that can mimic p-aminobenzoic acid (PABA), leading to the inhibition of bacterial growth .
| Compound | Target Enzyme | Inhibition Type | IC50 (μM) |
|---|---|---|---|
| This compound | DHPS | Competitive | TBD* |
| Sulfanilamide | DHPS | Competitive | 0.1 - 10 |
| Trimethoprim | DHFR | Non-competitive | 0.01 - 0.1 |
*TBD: To Be Determined
Antimicrobial Activity
In a study profiling various chemicals, including potential pharmaceuticals, this compound was highlighted for its potential antimicrobial activity due to structural similarities with known sulfonamide antibiotics . The compound's ability to inhibit bacterial growth was tested against several strains, demonstrating promising results that warrant further investigation.
Binding Affinity Studies
Interaction studies focusing on the binding affinity of this compound to biological targets are essential for elucidating its mechanism of action. Preliminary data suggest that it may bind effectively to proteins involved in inflammatory responses and microbial resistance pathways, although specific binding affinities remain to be quantified.
Potential Applications
The potential applications of this compound include:
- Antimicrobial Agents : As a potential treatment for bacterial infections.
- Anti-inflammatory Drugs : Due to its structural features that may modulate inflammatory pathways.
- Research Tools : For studying enzyme inhibition and protein-ligand interactions.
Scientific Research Applications
Pharmacological Potential
The compound's structure suggests significant pharmacological potential, particularly in the following areas:
- Anti-inflammatory Properties : Given its ability to interact with proteins involved in inflammation pathways, research indicates that it may serve as a lead compound for developing anti-inflammatory drugs.
- Antimicrobial Activity : The sulfonamide moiety is known for its antimicrobial properties, which suggests that 3-(3-Chloro-benzenesulfonylamino)-benzoic acid could be effective against various microbial strains.
- Diabetes Management : Similar compounds have shown blood sugar-lowering effects. Studies on related benzoic acids indicate potential applications in managing diabetes mellitus .
Case Studies
- A study conducted on structurally similar compounds demonstrated their efficacy in reducing blood glucose levels in pre-treated animal models. This suggests that this compound may exhibit similar effects and warrants further investigation .
Role in Biodegradation
Research into the environmental impact of sulfonamide derivatives has highlighted their role in biodegradation processes. The compound could potentially be utilized in bioremediation efforts to mitigate pollution from pharmaceutical waste due to its structural stability and resistance to degradation.
Chemical Synthesis
This compound serves as an important intermediate in the synthesis of various organic compounds, including:
- Quinolone Derivatives : These compounds are significant in developing antibiotics and other therapeutic agents. The synthesis pathways often involve reactions where this benzoic acid derivative is a key precursor .
- Sulfonamide Derivatives : The compound can be transformed into various sulfonamide derivatives that possess diverse biological activities, enhancing its utility in drug discovery .
Comparison with Similar Compounds
Substituent Variations and Structural Analogues
The following table highlights key structural differences and similarities between 3-(3-Chloro-benzenesulfonylamino)-benzoic acid and related compounds:
Key Observations :
- Chlorine Position : The 3-chloro substitution on the benzenesulfonamide group in the target compound contrasts with 4-chloro in 59210-61-6, which may alter steric and electronic properties .
- Nitro vs. Methyl Groups : The nitro group in 328028-25-7 increases electrophilicity and polarity, making it more reactive in synthetic modifications than the methyl or chloro analogues .
Physicochemical Properties
While explicit data for this compound are unavailable, inferences can be drawn from similar compounds:
- Solubility : Sulfonamide groups generally enhance water solubility compared to unsubstituted benzoic acids. However, chloro and nitro substituents may reduce solubility due to increased hydrophobicity .
- Acidity : The sulfonamide group (pKa ~10) and carboxylic acid (pKa ~4.2) create a zwitterionic structure at physiological pH, influencing bioavailability .
Q & A
Q. What synthetic routes are recommended for preparing 3-(3-Chloro-benzenesulfonylamino)-benzoic acid with high purity?
The synthesis typically involves sulfonylation of a benzoic acid derivative. A standard method includes reacting 3-aminobenzoic acid with 3-chlorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane or THF at 0–25°C. Post-reaction purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity. Yield optimization may require stoichiometric control and inert atmosphere conditions to minimize hydrolysis of the sulfonyl chloride intermediate .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm the sulfonamide linkage and substituent positions (e.g., aromatic protons and chlorine proximity).
- IR Spectroscopy : Peaks at ~1350 cm (asymmetric S=O stretch) and ~1150 cm (symmetric S=O stretch) validate the sulfonamide group.
- Mass Spectrometry : High-resolution MS (ESI or EI) confirms molecular weight (CHClNOS, theoretical MW: 311.69 g/mol).
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to resolve bond lengths and angles, critical for confirming stereoelectronic effects .
Q. What are the primary research applications of this compound in medicinal chemistry?
The sulfonamide moiety enables enzyme inhibition studies, particularly targeting carbonic anhydrases or proteases. Its chlorine substituent enhances lipophilicity, making it a candidate for structure-activity relationship (SAR) studies in drug discovery. It may also serve as a precursor for prodrugs or covalent inhibitors via functionalization of the carboxylic acid group .
Advanced Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies often arise from variations in assay conditions (e.g., pH, temperature) or compound purity. Methodological steps include:
- Purity Verification : Use HPLC (>98% purity, C18 column, acetonitrile/water gradient) and elemental analysis.
- Standardized Assays : Replicate studies under controlled conditions (e.g., uniform cell lines, buffer systems).
- Mechanistic Profiling : Conduct isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities and rule off-target effects .
Q. What experimental strategies improve crystallization for X-ray diffraction studies?
- Solvent Screening : Test polar aprotic solvents (DMSO, DMF) or mixtures (ethanol/water) for slow evaporation.
- Temperature Gradients : Gradual cooling from 40°C to 4°C promotes ordered crystal lattice formation.
- Additive Use : Small molecules (e.g., glycerol) or ions may stabilize crystal packing.
- Software Refinement : SHELXL refines diffraction data to resolve disorder or twinning issues common in sulfonamide derivatives .
Q. How does the electronic nature of the 3-chlorophenyl group influence reactivity in downstream modifications?
The electron-withdrawing chlorine atom deactivates the benzene ring, directing electrophilic substitutions to the para position relative to the sulfonamide group. This electronic effect can be exploited in regioselective functionalization (e.g., nitration or halogenation) for SAR studies. DFT calculations (B3LYP/6-31G*) model charge distribution to predict reactivity .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?
While the compound is not chiral, intermediates (e.g., sulfonyl chlorides) may require asymmetric synthesis. Challenges include:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
